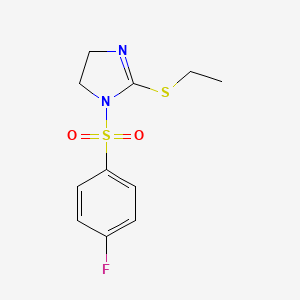

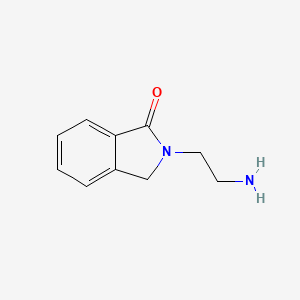

2-(2-Aminoethyl)isoindolin-1-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

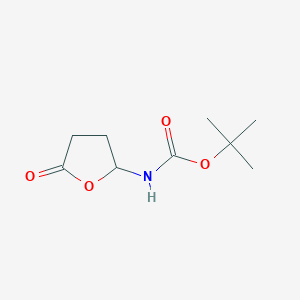

The synthesis pathway for 2-(2-Aminoethyl)isoindolin-1-one involves the reaction of isoindolin-1-one with 2-aminoethanol in the presence of a suitable catalyst. The reaction mixture is heated to reflux for several hours until the reaction is complete. The resulting product is isolated by filtration or extraction and purified by recrystallization or chromatography.Molecular Structure Analysis

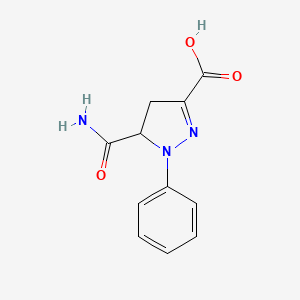

Various molecular modeling studies have been conducted with a series of isoindolin-1-one derivatives . These studies combine molecular docking, molecular dynamics (MD), molecular mechanics, Poisson–Boltzmann/generalized Born surface area (MM-PB/GBSA) binding free energy calculation, and three-dimensional structure–activity relationship (3D-QSAR) study .Chemical Reactions Analysis

An Ugi-type reaction was used to investigate an amide ring closure from the ester group in methyl 2-formylbenzoate . This is a straightforward Ugi-type reaction that affords a free secondary amine precursor for the amide group .Physical And Chemical Properties Analysis

The molecular weight of 2-(2-Aminoethyl)isoindolin-1-one is 257.131. More detailed physical and chemical properties are not available in the retrieved data.科学研究应用

Pharmaceutical Synthesis

Summary of the Application

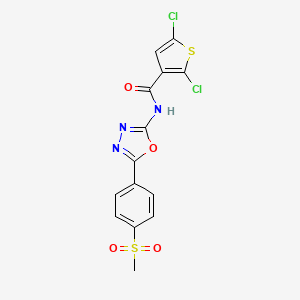

2-(2-Aminoethyl)isoindolin-1-one has been studied for its potential applications in pharmaceutical synthesis . These aromatic compounds, characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3, have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis .

Methods of Application

The synthesis process of N-isoindoline-1,3-diones heterocycles is a complex area, characterized by various methods, each offering unique advantages and challenges . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold .

Results or Outcomes

The development of N-isoindoline-1, 3-diones heterocycles is a subject of substantial interest and ingenuity among researchers . Numerous synthetic methodologies have been explored to access these intriguing heterocyclic compounds .

Antiseptic Agent for Cigarette Tipping Paper

Summary of the Application

Two new isoindolin-1-ones were isolated from the stems of Nicotiana tabacum (a cultivar of sun-cured tobacco with high resistance to black shank diseases, which originated from Huize local sun-cured tobacco by ethyl methanesulfonate mutagenesis) . They have the potential values for use as an antiseptic agent for Heat Not Burning cigarette-tipping paper .

Methods of Application

Their structures were elucidated using spectroscopic methods, including extensive 1D and 2D NMR techniques .

Results or Outcomes

Interestingly, both compounds showed high antibacterial activity with bacteriostatic diameter within the range 18.2 ± 1.4–25.8 ± 2.2 mm against five pathogenic strains .

Herbicides

Summary of the Application

2-(2-Aminoethyl)isoindolin-1-one has potential use in the field of agriculture as a component in the synthesis of herbicides .

Colorants and Dyes

Summary of the Application

2-(2-Aminoethyl)isoindolin-1-one can be used in the production of colorants and dyes . These compounds have gained significant attention for their potential use in diverse fields such as colorants and dyes .

Polymer Additives

Summary of the Application

2-(2-Aminoethyl)isoindolin-1-one can be used as an additive in the production of polymers . These compounds have gained significant attention for their potential use in diverse fields such as polymer additives .

Organic Synthesis

Summary of the Application

2-(2-Aminoethyl)isoindolin-1-one is used in organic synthesis . These compounds have gained significant attention for their potential use in diverse fields such as organic synthesis .

Photochromic Materials

Summary of the Application

2-(2-Aminoethyl)isoindolin-1-one can be used in the production of photochromic materials . These compounds have gained significant attention for their potential use in diverse fields such as photochromic materials .

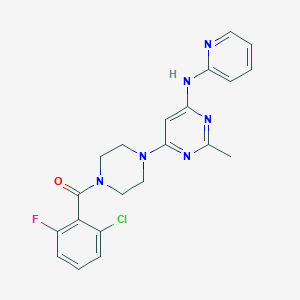

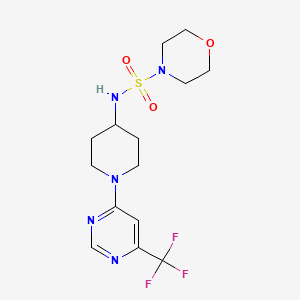

Antipsychotic Agents

Summary of the Application

Isoindolines and isoindoline-1,3-dione modulate the dopamine receptor D3, which suggests a potential application as antipsychotic agents .

安全和危害

属性

IUPAC Name |

2-(2-aminoethyl)-3H-isoindol-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-5-6-12-7-8-3-1-2-4-9(8)10(12)13/h1-4H,5-7,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTYAQAZCLSOPRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N1CCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Aminoethyl)isoindolin-1-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenylethenesulfonamide](/img/structure/B2624367.png)

![N-(2-chlorobenzyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2624371.png)

![4-chloro-3-oxo-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)butanenitrile](/img/structure/B2624384.png)

![N-[4-[[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2624387.png)